molecular formula C18H22N2O3 B249159 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No. B249159
M. Wt: 314.4 g/mol
InChI Key: CGGKIDYOOQUPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. These include further studies on its mechanism of action, optimization of synthesis methods to improve yield and purity, and exploration of its potential applications in various scientific fields such as cancer research and imaging. Additionally, the compound may be studied for its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been achieved through various methods, including the use of palladium-catalyzed reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. These methods have been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

Product Name

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C18H22N2O3/c21-18-15(13-19-7-3-4-8-19)17(20-9-11-22-12-10-20)14-5-1-2-6-16(14)23-18/h1-2,5-6H,3-4,7-13H2

InChI Key

CGGKIDYOOQUPSI-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4

Canonical SMILES

C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4

Origin of Product

United States

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